molecular formula C6H5ClF4N2 B13959652 2-(Difluoromethyl)-3,5-difluoropyridin-4-amine hydrochlorid

2-(Difluoromethyl)-3,5-difluoropyridin-4-amine hydrochlorid

Cat. No.: B13959652
M. Wt: 216.56 g/mol
InChI Key: OBTGOELOAFDDAH-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-3,5-difluoropyridin-4-amine hydrochloride is a fluorinated organic compound Fluorinated compounds are of significant interest in medicinal chemistry due to their unique properties, such as increased metabolic stability and enhanced binding affinity to biological targets

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)-3,5-difluoropyridin-4-amine hydrochloride typically involves the introduction of difluoromethyl groups into the pyridine ring. One common method is the difluoromethylation of pyridine derivatives using difluoromethylating agents.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-3,5-difluoropyridin-4-amine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases, catalysts, and difluoromethylating agents. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted pyridine derivatives, while cross-coupling reactions can produce complex organic molecules with new carbon-carbon bonds .

Scientific Research Applications

2-(Difluoromethyl)-3,5-difluoropyridin-4-amine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-3,5-difluoropyridin-4-amine hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s binding affinity to biological targets, such as enzymes and receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Difluoromethyl)-3,5-difluoropyridin-4-amine hydrochloride is unique due to the presence of both difluoromethyl and amine groups, which confer distinct chemical and biological properties. The difluoromethyl group enhances metabolic stability and binding affinity, while the amine group allows for further functionalization and interaction with biological targets .

Properties

Molecular Formula

C6H5ClF4N2

Molecular Weight

216.56 g/mol

IUPAC Name

2-(difluoromethyl)-3,5-difluoropyridin-4-amine;hydrochloride

InChI

InChI=1S/C6H4F4N2.ClH/c7-2-1-12-5(6(9)10)3(8)4(2)11;/h1,6H,(H2,11,12);1H

InChI Key

OBTGOELOAFDDAH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=N1)C(F)F)F)N)F.Cl

Origin of Product

United States

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